molecular formula C10H8ClFN2O B12973670 4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline

4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline

Katalognummer: B12973670
Molekulargewicht: 226.63 g/mol
InChI-Schlüssel: UURWMVNPILOYGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of chlorine, fluorine, and methoxy groups in the compound’s structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the quinazoline ring through cyclization reactions.

    Halogenation: Introduction of chlorine and fluorine atoms.

    Methoxylation: Addition of a methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides.

    Reduction: Reduction of the quinazoline ring.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogen-exchanged quinazoline compounds.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-6-fluoro-2-trichloromethyl-quinoline
  • 4-Chloro-6-methoxy-2-methylquinoline
  • 4-Chloro-7-methoxy-2-methylquinoline

Comparison

4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline is unique due to the specific combination of chlorine, fluorine, and methoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other similar compounds.

Eigenschaften

Molekularformel

C10H8ClFN2O

Molekulargewicht

226.63 g/mol

IUPAC-Name

4-chloro-6-fluoro-7-methoxy-2-methylquinazoline

InChI

InChI=1S/C10H8ClFN2O/c1-5-13-8-4-9(15-2)7(12)3-6(8)10(11)14-5/h3-4H,1-2H3

InChI-Schlüssel

UURWMVNPILOYGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.